Product packaging for triphenylstannanylium chloride(Cat. No.:CAS No. 639-58-7)

triphenylstannanylium chloride

Cat. No.: B032135
CAS No.: 639-58-7
M. Wt: 385.5 g/mol
InChI Key: NJVOZLGKTAPUTQ-UHFFFAOYSA-M
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Description

Triphenyltin chloride is a versatile organotin compound of significant interest in scientific research, primarily serving as a key precursor in organic synthesis and materials science. Its main applications include its use as a catalyst or co-catalyst in various reactions, such as transesterification and polymerization processes, where it facilitates the formation of polycarbonates and polyurethanes. Furthermore, Triphenyltin chloride is a critical starting material for synthesizing other triphenyltin derivatives, including biocides and pesticides, which are studied for their potent antifungal and antitumor properties. The mechanism of action for these biological activities is often attributed to its ability to disrupt mitochondrial function and induce apoptosis in target cells. In polymer research, it acts as a highly effective heat stabilizer for polyvinyl chloride (PVC), preventing thermal degradation during processing. The compound's research value is underscored by its role in investigating the environmental impact and degradation pathways of organotin compounds, providing crucial insights into ecotoxicology. This reagent is presented to the research community to support advancements in catalysis, polymer chemistry, and molecular biology.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H15ClSn B032135 triphenylstannanylium chloride CAS No. 639-58-7

Properties

IUPAC Name

triphenylstannanylium;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C6H5.ClH.Sn/c3*1-2-4-6-5-3-1;;/h3*1-5H;1H;/q;;;;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJVOZLGKTAPUTQ-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[Sn+](C2=CC=CC=C2)C3=CC=CC=C3.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClSn
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

639-58-7
Record name Triphenyltin chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=639-58-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Synthetic Methodologies and Chemical Reactivity of Triphenyltin Chloride

Established Synthetic Routes for Triphenyltin (B1233371) Chloride

The synthesis of triphenyltin chloride can be achieved through several established methods, each offering distinct advantages and reaction pathways. These routes primarily involve the formation of tin-carbon bonds, a fundamental process in organotin chemistry.

Grignard and Wurtz Methods in Organotin Synthesis

The Grignard reaction is a classic and widely employed method for creating carbon-tin bonds. The synthesis of tetraorganotins, such as tetraphenyltin (B1683108), is often accomplished by reacting a Grignard reagent with tin(IV) halides like tin tetrachloride (SnCl₄). uu.nlpsgcas.ac.inwikipedia.org For instance, the reaction of phenylmagnesium bromide with SnCl₄ yields tetraphenyltin. wikipedia.org Subsequently, a redistribution reaction, also known as the Kocheshkov comproportionation, between tetraphenyltin and tin tetrachloride can be utilized to produce triphenyltin chloride. wikipedia.org This method allows for the controlled synthesis of organotin halides with a specific number of organic substituents. wikipedia.org Mixed tetraorganotins can also be prepared by reacting a Grignard reagent with a diorganotin or triorganotin halide. psgcas.ac.in

An alternative approach is the Wurtz-type reaction, which involves the coupling of an alkyl or aryl halide with metallic sodium and a tin halide. psgcas.ac.inrjpbcs.comrdd.edu.iq For example, reacting an alkyl halide with sodium and stannic chloride can produce tetraorganotins. psgcas.ac.in This method can be particularly efficient for synthesizing tetraorganotins with longer alkyl chains where an excess of Grignard reagent might otherwise be required. uu.nl A variation of this involves the reaction of an alkyl halide and stannic chloride with boiling sodium to form tetra-butyltin. rdd.edu.iq

Direct Alkylation of Metallic Tin or Tin Halides

Direct synthesis methods provide a more direct route to organotin halides by reacting alkyl or aryl halides with metallic tin or tin halides, often in the presence of a catalyst. rjpbcs.com For instance, the reaction of benzyl (B1604629) chloride with tin powder can yield dibenzyltin dichloride or tribenzyltin chloride depending on the solvent used (toluene or water, respectively). rjpbcs.com

Another approach involves the reaction of tin(IV) chloride with organoaluminum compounds. lupinepublishers.com This method can be controlled to achieve partial alkylation, directly yielding alkyltin halides. lupinepublishers.com For example, carefully controlling the stoichiometry of trialkylaluminum reagents with tin(IV) chloride can lead to the formation of trialkyltin chloride. thieme-connect.de A patented method describes the synthesis of triphenyltin chloride starting from the generation of tin tetrachloride from metallic tin and liquid chlorine, followed by the formation of phenyl sodium, which then reacts with the tin tetrachloride to produce tetraphenyltin. Finally, a disproportionation reaction of tetraphenyltin with aluminum trichloride (B1173362) yields triphenyltin chloride. google.com

Preparation from Triphenyltin Hydroxide (B78521)

Triphenyltin chloride can also be prepared from triphenyltin hydroxide. This conversion can be achieved through hydrolysis of triphenyltin chloride with aqueous sodium hydroxide to form the hydroxide, which can then be converted back to the chloride. atamanchemicals.comosti.gov The reaction of triphenyltin chloride with an aqueous solution of sodium hydroxide results in the formation of triphenyltin hydroxide. osti.gov Conversely, triphenyltin hydroxide can be reacted with a source of chloride, such as hydrochloric acid, to yield triphenyltin chloride.

Coordination Chemistry and Complex Formation

Triphenyltin chloride exhibits a rich coordination chemistry, readily forming adducts and complexes with a variety of ligands. This reactivity is central to its application in various chemical and biological systems.

Reactions with Arylazophenols: Adduct and Phenoxide Formation

Triphenyltin chloride reacts with arylazophenols to form two distinct types of complexes: adducts and phenoxides. tandfonline.comtandfonline.com In the formation of adducts, the arylazophenol coordinates to the tin center without deprotonation, resulting in complexes of the type Ph₃SnCl·LH, where LH represents the arylazophenol ligand. tandfonline.comtandfonline.com Spectroscopic data suggest that these adducts are typically hexa-coordinated. tandfonline.comresearchgate.net

Alternatively, in the presence of a base or under appropriate reaction conditions, the hydroxyl group of the arylazophenol can be deprotonated, leading to the formation of a triphenyltin phenoxide, Ph₃SnL. tandfonline.comtandfonline.com These phenoxide complexes are generally penta-coordinated. tandfonline.comtandfonline.com The nature of the substituent on the arylazophenol can influence which type of complex is formed. tandfonline.com

Interaction with Carboxylate Ligands and Ionic Complex Synthesis

Triphenyltin chloride readily reacts with carboxylate ligands to form a diverse range of complexes, including ionic species. The reaction of triphenyltin chloride with the sodium or triethylammonium (B8662869) salts of carboxylic acids, such as N-phthaloylglycine and N-phthaloyl-L-alanine, yields anionic triphenyltin(IV) chloride carboxylate complexes. rsc.orgoup.com These reactions typically result in high yields. rsc.orgoup.com For example, the reaction of N-phthaloylglycine with triethylamine (B128534) followed by the addition of triphenyltin chloride produces the ionic complex [NHEt₃][SnPh₃Cl(P-Gly)]. rsc.orgoup.com

Similarly, triphenyltin(IV) derivatives of carboxylated Schiff bases have been synthesized by reacting the sodium salts of the Schiff bases with triphenyltin chloride in methanol (B129727). fccollege.edu.pk These reactions produce organotin complexes where the carboxylate moiety coordinates to the tin center. fccollege.edu.pk The interaction with dicarboxylic acids can lead to the formation of ionic complexes, although in some cases, cleavage of a phenyl group from the tin atom has been observed. aacrjournals.org The reaction of triphenyltin chloride with mercaptoacetic acid in the presence of an amine has also been shown to lead to the cleavage of a tin-phenyl bond, a reaction not observed with triphenyltin hydroxide. researchgate.net

The formation of adducts with carboxylate-containing ligands is also well-documented. For instance, triphenyltin chloride forms a 1:1 adduct with isoquinoline-1-carboxylic acid, resulting in a five-coordinate tin atom with a trigonal bipyramidal geometry. researchgate.net

Data Tables

Table 1: Synthetic Routes to Triphenyltin Chloride

MethodReactantsProductKey Features
Grignard Reaction & RedistributionPhenylmagnesium bromide, Tin tetrachlorideTetraphenyltin, then Triphenyltin chlorideClassic, multi-step process involving Kocheshkov comproportionation. uu.nlpsgcas.ac.inwikipedia.org
Wurtz-type ReactionAryl halide, Sodium, Tin halideTetraaryltin, then Triphenyltin chlorideAlternative to Grignard, useful for specific substrates. psgcas.ac.inrjpbcs.comrdd.edu.iq
Direct AlkylationBenzyl chloride, Metallic tinTribenzyltin chlorideSolvent-dependent direct reaction. rjpbcs.com
Direct AlkylationTrialkylaluminum, Tin tetrachlorideTrialkyltin chlorideControlled partial alkylation. lupinepublishers.comthieme-connect.de
From HydroxideTriphenyltin hydroxide, Hydrochloric acidTriphenyltin chlorideReversible conversion between hydroxide and chloride. atamanchemicals.comosti.gov

Table 2: Coordination Complexes of Triphenyltin Chloride

Ligand TypeComplex TypeCoordination NumberExample
ArylazophenolsAdduct (Ph₃SnCl·LH)Hexa-coordinatedReaction with substituted arylazophenols. tandfonline.comtandfonline.comresearchgate.net
ArylazophenolsPhenoxide (Ph₃SnL)Penta-coordinatedDeprotonation of arylazophenol. tandfonline.comtandfonline.com
Carboxylate LigandsIonic Complex ([NHEt₃][SnPh₃Cl(P-Gly)])Five-coordinateReaction with N-phthaloylglycine salt. rsc.orgoup.com
Carboxylated Schiff BasesOrganotin ComplexTrigonal bipyramidalReaction with sodium salts of Schiff bases. fccollege.edu.pk
Carboxylate LigandsAdductFive-coordinate1:1 adduct with isoquinoline-1-carboxylic acid. researchgate.net

Synthesis of Triphenyltin Benzoate (B1203000) Derivatives

Triphenyltin benzoate and its derivatives can be synthesized from triphenyltin chloride through several routes. A common laboratory method involves the reaction of triphenyltin chloride with a benzoate salt, such as silver benzoate. For instance, triphenyltin benzoate has been synthesized by reacting triphenyltin chloride with silver benzoate in chloroform. nih.govresearchgate.net The silver benzoate itself is typically prepared beforehand from sodium benzoate and silver nitrate. nih.gov

The characterization of the resulting triphenyltin benzoate derivatives is crucial for confirming their structure and purity. Standard analytical techniques employed for this purpose include elemental analysis (C, H, Sn), and spectroscopic methods such as Infrared (IR), Nuclear Magnetic Resonance (¹H and ¹³C NMR), and Ultraviolet-Visible (UV-Vis) spectroscopy. nih.govugm.ac.id

Mechanistic Investigations of Chemical Transformations

The reactivity of triphenyltin chloride is characterized by several key mechanistic pathways, including dephenylation, isotope exchange, and phenyl group transfer, as well as its behavior in aqueous environments.

Dephenylation Mechanisms in Reactions

Dephenylation, the cleavage of the tin-carbon bond leading to the loss of one or more phenyl groups, is a significant degradation pathway for triphenyltin compounds. inchem.orgun.org This process can be initiated by various factors, including biological activity, ultraviolet (UV) irradiation, and chemical or thermal means. inchem.orgun.org

In certain reactions, such as the treatment of triphenyltin chloride with mercaptoacetic acid in the presence of organic bases, a novel complex is formed through the cleavage of a phenyl-tin bond. jlu.edu.cn This suggests a specific chemical-induced dephenylation mechanism. jlu.edu.cn Further studies have shown that hydroxyl radicals (HO•) can attack the triphenyltin cation ((Ph)₃Sn⁺), leading to the formation of [(Ph)₂Sn(OH)]⁺. frontiersin.org This species is transient and can further decompose, facilitating the dephenylation process. frontiersin.org The decomposition of triphenyltin compounds often proceeds sequentially, forming diphenyltin (B89523) and monophenyltin species as products. inchem.orgasm.org

Chlorine Isotope Exchange Reaction Kinetics and Mechanisms

The kinetics and mechanism of the chlorine isotope exchange reaction between triphenyltin chloride and a radiolabeled chloride source, such as sodium chloride-36 (Na³⁶Cl), have been investigated in mixed solvent systems. akjournals.comakjournals.comiaea.orgresearchgate.net These studies provide insights into the nucleophilic substitution dynamics at the tin center.

The exchange reaction has been found to follow a bimolecular Sₙ2 mechanism. akjournals.comakjournals.com The rate of exchange is dependent on the nature of the solvent used. For example, the reaction has been studied in dioxane-water and ethanol-water mixtures at various temperatures. akjournals.comakjournals.com Inhibition of the exchange has been observed in ethanol-water, which is attributed to the solvation of the chloride ion through hydrogen bonding, reducing its nucleophilicity. akjournals.comakjournals.com

The rate laws for the exchange reactions have been determined, and the activation parameters, including activation energy (Ea), enthalpy of activation (ΔH), entropy of activation (ΔS), and Gibbs free energy of activation (ΔG*), have been calculated from the temperature dependence of the rate constants. akjournals.com

Table 1: Kinetic Data for Chlorine Isotope Exchange Reaction

Solvent System (w/w) Temperature (°C) Rate Constant (k) Activation Energy (Ea) (kJ/mol)
Dioxane-Water (80:20) 25 Data not available 65.55
Dioxane-Water (80:20) 35 Data not available 65.55
Dioxane-Water (80:20) 50 Data not available 65.55
Ethanol-Water (90:10) 25 Data not available 69.60
Ethanol-Water (90:10) 35 Data not available 69.60
Ethanol-Water (90:10) 50 Data not available 69.60

This table is based on reported activation energies and the fact that rate constants were determined at these temperatures, though the specific values for each temperature are not provided in the source material. akjournals.comakjournals.com

Phenyl Group Transfer in C-Heteroatom and C-C Bond Formation

Triphenyltin chloride can act as a source of phenyl groups in cross-coupling reactions, leading to the formation of new carbon-heteroatom (C-X) and carbon-carbon (C-C) bonds. These reactions are often catalyzed by transition metals, such as palladium or copper. nih.govnih.govikm.org.my

In Stille cross-coupling reactions, for example, an organostannane like triphenyltin chloride couples with an organic electrophile in the presence of a palladium catalyst. ikm.org.my The catalytic cycle typically involves oxidative addition, transmetalation, and reductive elimination steps to form the new C-C bond. ikm.org.my Copper-catalyzed reactions have also been utilized for the formation of C-C bonds using triphenyltin chloride as the phenyl source. ikm.org.my These methods are valuable in organic synthesis for constructing complex molecular architectures. ucl.ac.uk

The formation of C-heteroatom bonds, such as C-N, C-O, and C-S, can also be achieved through related catalytic processes. nih.govnih.gov These transformations are fundamental in synthesizing a wide range of functional organic molecules, including pharmaceuticals and materials. nih.gov

Hydrolytic Stability and Speciation in Aqueous Environments

In aqueous environments, triphenyltin chloride undergoes hydrolysis. inchem.orgwho.int The tin-chlorine bond is readily cleaved in water, leading to the formation of triphenyltin hydroxide ((C₆H₅)₃SnOH) and various hydrated species. inchem.org This hydrolysis can occur over a pH range of 3 to 8 at ambient temperatures. who.int

The speciation of triphenyltin compounds in water is influenced by factors such as pH and the presence of other ions. For instance, the presence of chloride ions in seawater can react with the hydrated triphenyltin cation to reform the covalent organotin chloride, thereby affecting its solubility. inchem.org

Studies on the stability of triphenyltin chloride in artificial seawater have shown it to be relatively stable, with a calculated half-life (t₁/₂) of approximately 11,550 days (31.6 years). nih.gov This high stability indicates its persistence in marine environments. nih.gov The degradation that does occur happens through a stepwise dephenylation process, leading to less substituted organotin compounds. researchgate.net

Table 2: Stability of Triphenyltin Chloride in Artificial Seawater

Compound Degradation Rate Constant (k_deg) (day⁻¹) Half-life (t₁/₂) (days) Half-life (t₁/₂) (years)
Triphenyltin chloride 0.00006 11550 31.6

Data from stability studies conducted over 180 days. nih.gov

Advanced Spectroscopic and Analytical Characterization of Triphenyltin Chloride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural analysis of triphenyltin (B1233371) chloride in solution. By examining the magnetic properties of atomic nuclei, specifically ¹H, ¹³C, and ¹¹⁹Sn, researchers can glean detailed information about the connectivity and chemical environment within the molecule.

¹H, ¹³C, and ¹¹⁹Sn NMR for Structural Elucidation

Of particular significance is ¹¹⁹Sn NMR spectroscopy, which directly probes the tin center. The chemical shift of the ¹¹⁹Sn nucleus is highly sensitive to the electronic environment and coordination number of the tin atom. researchgate.net For triphenyltin chloride, a four-coordinate species in non-coordinating solvents, the ¹¹⁹Sn chemical shift provides a baseline for understanding its coordination chemistry.

Table 1: Representative NMR Data for Triphenyltin Chloride and Related Compounds

NucleusCompound/DerivativeSolventChemical Shift (δ) / ppmReference
¹¹⁹Sn Triphenyltin chlorideCDCl₃-44.7 scielo.org.mx
¹¹⁹Sn Five-coordinate Triphenyltin derivativesCDCl₃-77.9 to -84.15 scielo.org.mx
¹H Triphenylmethyl ChlorideCDCl₃7.16 - 7.37 (m) chemicalbook.com
¹³C Triphenylmethyl ChlorideCDCl₃127.64, 127.84, 129.61, 145.20 chemicalbook.com

Note: Data for Triphenylmethyl Chloride is provided for comparative purposes of the phenyl group region.

Correlation of ¹¹⁹Sn Chemical Shifts with Coordination Geometry

A fundamental application of ¹¹⁹Sn NMR is the determination of the coordination number of the tin atom. researchgate.net An increase in the coordination number at the tin center leads to increased electron density, causing the ¹¹⁹Sn resonance to shift to a higher field (more negative ppm values). For instance, when triphenyltin chloride interacts with coordinating solvents or ligands to form five-coordinate adducts, a significant upfield shift in the ¹¹⁹Sn chemical shift is observed compared to the parent four-coordinate compound. scielo.org.mx This phenomenon is a powerful diagnostic tool for studying the formation and stability of hypervalent tin complexes in solution. Studies on various triphenyltin derivatives show that five-coordinate species exhibit ¹¹⁹Sn chemical shifts in a distinct range, significantly different from their four-coordinate precursors. scielo.org.mxscielo.org.mx

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides valuable insights into the molecular structure, bonding, and conformational analysis of triphenyltin chloride.

Molecular Structure and Conformational Analysis

The IR and Raman spectra of triphenyltin chloride are characterized by vibrations associated with the phenyl rings and the tin-carbon and tin-chlorine bonds. The complete vibrational Raman and IR spectra of triphenyltin chloride have been reported, allowing for detailed band assignments. nih.gov Density functional theory (DFT) modeling has been employed to investigate different conformers arising from the varied ordering of the phenyl rings in both the gas phase and in solution. nih.gov These studies indicate that the dihedral angles defining the phenyl ring orientation can fluctuate under ambient conditions. nih.gov The vibrational modes are sensitive to these conformational changes, making vibrational spectroscopy a key tool for understanding the molecule's dynamic behavior.

Table 2: Selected Vibrational Frequencies for Triphenyltin Chloride

Wavenumber (cm⁻¹)IntensityAssignmentTechniqueReference
~1000StrongPhenyl ring breathingRaman, SERS researchgate.net
Multiple bands-Phenyl C-H and C-C vibrationsIR, Raman nih.govnih.gov
Lower frequency region-Sn-C and Sn-Cl stretching and bendingIR, Raman nih.gov

Note: Specific peak assignments can be complex and are often supported by computational models.

Surface-Enhanced Raman Spectroscopy (SERS) for Enhanced Detection

Surface-Enhanced Raman Spectroscopy (SERS) has emerged as a highly sensitive technique for the trace detection of triphenyltin chloride. nih.govsci-hub.se By adsorbing the analyte onto a nanostructured metallic surface, typically silver or gold, the Raman signal can be amplified by several orders of magnitude. nih.govsci-hub.se This enhancement allows for the detection of triphenyltin chloride at very low concentrations, with reported detection limits as low as 0.6 ng/L. nih.gov The SERS spectra are often dominated by the intense vibrations of the phenyl rings, with the band around 999 cm⁻¹ being a characteristic peak used for quantitative determination. researchgate.net SERS provides a rapid and effective method for monitoring this compound in various matrices. researchgate.netsci-hub.se

Mössbauer Spectroscopy for Tin Environments

¹¹⁹Sn Mössbauer spectroscopy is a powerful technique that probes the nuclear energy levels of the tin atom, providing unique information about its oxidation state, coordination environment, and the nature of its chemical bonds. The key parameters derived from a Mössbauer spectrum are the isomer shift (IS) and the quadrupole splitting (QS).

The isomer shift is related to the s-electron density at the tin nucleus, while the quadrupole splitting arises from the interaction of the nuclear quadrupole moment with the electric field gradient at the nucleus, reflecting the symmetry of the electronic environment. For triphenyltin chloride and its derivatives, these parameters are highly indicative of the coordination geometry around the tin atom. sci-hub.setandfonline.com

In general, five-coordinate trigonal bipyramidal (TBP) structures exhibit QS values in the range of 2.76–3.86 mm s⁻¹. sci-hub.se The ratio of the quadrupole splitting to the isomer shift (ρ = QS/IS) is also a useful indicator of coordination number; values greater than 2.1 are typically associated with tin atoms in a five-coordinate or higher environment, indicating a significant departure from tetrahedral symmetry. tandfonline.com Temperature-dependent ¹¹⁹Sn Mössbauer studies have also been employed to investigate the dynamics of the tin atom's motion within the crystal lattice.

Table 3: Mössbauer Parameters for a Triphenyltin Chloride Adduct

CompoundIsomer Shift (IS) (mm s⁻¹)Quadrupole Splitting (QS) (mm s⁻¹)Inferred GeometryReference
Adduct of Triphenyltin chloride with 2,3-diphenylthiazolidin-4-one1.28 ± 0.023.08 ± 0.07Trigonal Bipyramidal sci-hub.se

Isomer shifts are reported relative to BaSnO₃.

Mass Spectrometry and Elemental Analysis

Mass spectrometry (MS) is a fundamental technique for the structural elucidation of triphenyltin chloride. In electrospray ionization mass spectrometry (ESI-MS), triphenyltin chloride typically forms the [Ph₃Sn]⁺ cation. The fragmentation pattern of this ion is characteristic; for instance, a notable fragmentation pathway involves the sequential loss of phenyl groups. researchgate.net The ion at an m/z of 351.0187, corresponding to [Ph₃Sn]⁺, can lose one phenyl group to form an ion at m/z 274.0, and a subsequent loss of another phenyl group results in an ion at m/z 197.0. researchgate.net The presence of tin is readily identifiable by its distinctive isotopic pattern, which arises from its multiple stable isotopes. epa.govanalchemres.org

Electron ionization mass spectrometry (EI-MS) also provides valuable fragmentation data. For triphenyltin chloride, the mass spectrum shows a base peak at m/z 154, which is formed through the rearrangement of two phenyl groups. tandfonline.com Another significant ion is observed at m/e 309, resulting from the loss of a benzene (B151609) molecule (C₆H₆) from the molecular ion. tandfonline.com

Elemental analysis provides the empirical formula by determining the mass percentages of its constituent elements. For triphenyltin chloride (C₁₈H₁₅ClSn), the theoretical elemental composition is a crucial verification parameter.

Table 1: Theoretical Elemental Composition of Triphenyltin Chloride

ElementSymbolAtomic Mass ( g/mol )Number of AtomsTotal Mass ( g/mol )Mass Percent (%)
CarbonC12.01118216.19856.06
HydrogenH1.0081515.1203.92
ChlorineCl35.453135.4539.18
TinSn118.7101118.71030.74
Total 385.481 100.00

Chromatographic Techniques for Speciation and Quantification

Chromatographic methods are essential for separating triphenyltin chloride from other organotin species and matrix components, allowing for accurate quantification, particularly in complex environmental and biological samples.

Gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) is a powerful tool for the sensitive and selective determination of triphenyltin chloride in environmental matrices like water and sediment. analchemres.org Due to the low volatility of organotin chlorides, a derivatization step is typically required before GC analysis. rsc.org Ethylation with sodium tetraethylborate (NaBEt₄) is a common derivatization method. nih.govresearchgate.net

The use of a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode enhances selectivity and sensitivity, allowing for the detection of underivatized triphenyltin chloride in some applications. analchemres.org For triphenyltin chloride, a precursor ion of m/z 309 can be selected, which fragments to a product ion of m/z 197 upon collision-induced dissociation. analchemres.org This technique can achieve very low detection limits, often in the sub-nanogram per liter (ng/L) range for water samples. nih.gov A large volume injection (LVI) technique can further improve detection limits without requiring offline pre-concentration steps. nih.gov Recent methods have explored direct analysis without derivatization, which simplifies sample preparation. analchemres.org

Gas chromatography with a flame photometric detector (GC-FPD) is a widely used and robust method for the analysis of organotin compounds, including triphenyltin chloride, in both biological and environmental samples. nih.govresearchgate.netspkx.net.cn The FPD is highly selective for tin-containing compounds when equipped with an appropriate filter (around 610 nm). researchgate.netysi.com

Similar to GC-MS, analysis by GC-FPD requires a derivatization step to convert the polar organotin chlorides into more volatile and thermally stable forms. ysi.compjoes.com Ethylation or propylation are common derivatization techniques. nih.govnih.gov The method demonstrates good linearity and can achieve detection limits in the nanogram per gram (ng/g) or parts-per-billion (ppb) range for solid samples and low ng/L for water samples. researchgate.netnih.govresearchgate.net For instance, determination limits for triphenyltin compounds in fish have been reported as 10 ng/g. nih.gov

Table 2: GC-FPD Method Detection Limits for Phenyltin Compounds

CompoundMatrixDerivatization AgentDetection LimitReference
PhenyltinsBiological SamplesNaBEt₄ (Ethylation)7-17 ng(Sn)/g dry weight nih.gov
PhenyltinsSeawater-0.37-4.91 ng(Sn)/L tandfonline.com
TriphenyltinNatural Aqueous SamplesNaBEt₄ (Ethylation)0.2-0.6 ng Sn/L researchgate.net

Effective sample preparation is critical for accurate quantification of triphenyltin chloride and involves extraction, derivatization, and purification steps to isolate the analyte from the sample matrix and remove interferences.

Extraction : The choice of extraction method depends on the sample matrix.

Liquid-Liquid Extraction (LLE) : For water samples, LLE with a non-polar solvent like hexane (B92381) or toluene (B28343) is common, often with a complexing agent such as tropolone (B20159) to improve extraction efficiency. pjoes.comtandfonline.com

Solid-Phase Extraction (SPE) : SPE is a popular alternative to LLE for water samples, as it reduces solvent consumption and can be automated. epa.govpjoes.comtandfonline.com C18 cartridges are frequently used to retain the organotin compounds, which are then eluted with a solvent like methanol (B129727) or toluene. pjoes.comtandfonline.com

Ultrasonic Extraction : For solid samples like sediment and biological tissues, ultrasonic-assisted extraction with solvents such as methanol, toluene, or acetonitrile, often acidified with hydrochloric or acetic acid, is employed. tandfonline.comresearchgate.netnih.gov

Solid-Phase Microextraction (SPME) : SPME is a solvent-free technique where a coated fiber is exposed to the sample's headspace or directly immersed in the liquid sample to adsorb the analytes. researchgate.netresearchgate.net

Derivatization : To increase volatility for GC analysis, polar organotin chlorides are converted to less polar derivatives.

Alkylation : The most common methods involve ethylation with sodium tetraethylborate (NaBEt₄) or propylation/pentylation using Grignard reagents (e.g., propylmagnesium bromide). nih.govresearchgate.netpjoes.comtandfonline.com Derivatization is often performed in situ in the sample extract. pjoes.com

Purification (Clean-up) : Extracts, especially from complex matrices like sediments and tissues, require a clean-up step to remove co-extracted interfering substances.

Column Chromatography : Florisil or silica (B1680970) gel columns are used to separate the derivatized analytes from impurities. pjoes.comnih.gov For example, a Florisil cartridge can remove yellow impurities formed during the propylation of organotin compounds. nih.gov

Theoretical and Computational Chemistry Approaches

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure and geometry of molecules. For triphenyltin chloride, DFT calculations have been employed to study its molecular structure, including the arrangement of the phenyl rings. nih.govresearchgate.net These studies can determine various conformers and analyze their charge distribution using electrostatic potential (ESP) maps. nih.gov

DFT modeling is also applied to understand the interaction and adsorption of triphenyltin chloride on surfaces. For instance, the adsorption of the molecule onto a gold cluster (Au₈) has been modeled to explain observations in surface-enhanced Raman spectroscopy (SERS). nih.gov Furthermore, computational studies have been used to analyze the adsorption of triphenyltin chloride onto materials like coal fly ash supported nZnO, helping to determine the mechanistic parameters of the adsorption process by fitting data to models like Langmuir and Freundlich isotherms. bibliotekanauki.pl Such theoretical approaches provide insights into bond lengths, angles, and electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding the molecule's reactivity and interactions. researchgate.net

Molecular Docking and Molecular Dynamics Simulations for Biological Interactions

Computational methods, specifically molecular docking and molecular dynamics (MD) simulations, have become indispensable tools for elucidating the mechanisms of action of bioactive compounds at the molecular level. nih.gov These in silico techniques provide detailed insights into the binding affinities and interaction patterns between small molecules, such as triphenyltin chloride and its derivatives, and their biological targets, which are typically proteins or nucleic acids. nih.govlbl.gov Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex, while molecular dynamics simulations are used to study the physical movements of atoms and molecules over time, offering a view of the dynamic stability and conformational changes of the ligand-receptor complex. nih.govfiveable.me

Molecular Docking Studies

Molecular docking is widely employed to screen and rationalize the biological activity of triphenyltin compounds by predicting their binding modes and affinities for various biological macromolecules. This approach helps in identifying key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the complex. researchgate.net

Research has demonstrated the utility of molecular docking in understanding the interactions of triphenyltin derivatives with several key biological targets:

Enzyme Inhibition: Docking studies have been instrumental in evaluating the inhibitory potential of triphenyltin compounds against enzymes implicated in diseases. For instance, two triphenyltin(IV) derivatives, (3-propan-1-ol)triphenyltin(IV) (Ph₃SnL¹) and (4-butan-1-ol)triphenyltin(IV) (Ph₃SnL²), were docked into the active site of acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. mdpi.com The results showed significant binding affinities, with Ph₃SnL² exhibiting a lower binding free energy and inhibition constant compared to the reference drug galantamine, suggesting a higher inhibitory potential. mdpi.com Similarly, triphenyltin(IV) aminobenzoate derivatives have been docked against the Main Protease (MPro) of the SARS-CoV-2 virus, with calculated binding energies indicating a stronger potential antiviral activity than the standard drug boceprevir. researchgate.net Other studies have shown that triphenyltin derivatives can interact with tubulin, a protein crucial for cell division, with favorable docking scores. nih.govdntb.gov.ua

Table 1: Molecular Docking Results of Triphenyltin Derivatives with Enzyme Targets
CompoundTarget Protein (PDB ID)Binding Affinity (ΔGbind kcal/mol)Inhibition Constant (Ki, µM)Reference InhibitorReference Inhibitor ΔGbind (kcal/mol)Reference Inhibitor Ki (µM)
Ph₃SnL¹AChE (4EY7)-9.450.120Galantamine-8.850.33
Ph₃SnL²AChE (4EY7)-10.310.027Galantamine-8.850.33
Triphenyltin (IV) 2-aminobenzoateSARS-CoV-2 MPro-9.74N/ABoceprevir-9.60N/A
Triphenyltin (IV) 3-aminobenzoateSARS-CoV-2 MPro-9.97N/ABoceprevir-9.60N/A
Triphenyltin (IV) 4-aminobenzoateSARS-CoV-2 MPro-10.42N/ABoceprevir-9.60N/A

Data sourced from MDPI mdpi.com and ResearchGate researchgate.net.

DNA and Protein Binding: Molecular docking has also been used to investigate the interaction of triphenyltin compounds with other crucial biomolecules like DNA and serum albumin. researchgate.netbg.ac.rs Docking simulations of certain triphenyltin(IV) carboxylates with calf thymus DNA (CT-DNA) have suggested an intercalation binding mode. nih.gov The negative binding energies obtained from these studies indicate that the binding process is spontaneous. researchgate.net Furthermore, docking studies with bovine serum albumin (BSA) have helped to elucidate the binding mechanism, revealing that hydrogen bonding and van der Waals forces are the primary interactions involved. researchgate.net

Table 2: Molecular Docking Scores of an Organotin(IV) Carboxylate with DNA and Tubulin
CompoundTargetDocking ScoreNumber of Polar Interactions
Complex 3DNA-3.60054
Complex 3Tubulin (1SA0)-5.29573

Complex 3 is a novel organotin(IV) carboxylate derivative. Data sourced from PMC nih.gov.

Molecular Dynamics Simulations

To complement the static picture provided by molecular docking, molecular dynamics (MD) simulations are performed. nih.gov MD simulations provide insights into the dynamic behavior and stability of the ligand-protein complex in a simulated physiological environment. nih.gov These simulations can confirm the stability of the binding mode predicted by docking and analyze the flexibility of the protein and ligand over a specific period. mdpi.com

For triphenyltin derivatives, MD simulations have been used to validate the stability of their complexes with target enzymes. mdpi.com For example, MD simulations of AChE complexed with Ph₃SnL¹ and Ph₃SnL² were conducted to assess the structural stability and conformational flexibility of the complexes. mdpi.com The analysis of root-mean-square deviation (RMSD) throughout the simulation helps to confirm that the ligand remains stably bound within the active site of the enzyme. Such computational findings, when in good agreement with experimental data like IC₅₀ values, strengthen the case for the predicted binding mechanism. mdpi.com

Environmental Dynamics and Ecotoxicological Research of Triphenyltin Chloride

Environmental Fate and Distribution

The environmental behavior of triphenyltin (B1233371) chloride is characterized by its strong affinity for particulate matter and its potential for long-term persistence and bioaccumulation.

Triphenyltin compounds exhibit strong adsorption to soil and sediment, with minimal subsequent desorption. inchem.org This behavior significantly limits their mobility in the environment. cdc.gov In laboratory studies, triphenyltins were found to be strongly attached to soil particles. nih.gov Research on the adsorption behavior of triphenyltin chloride in clay sediments indicated that the ratio of the compound in sediment to that in water was approximately 20:1. nih.gov The strong binding to particulate matter means that triphenyltin is not expected to leach significantly through soil. nih.govcdc.gov Its mobility may be enhanced, however, through attachment to erodible particulates or mobile colloids, which can facilitate its transport to surface waters. nih.gov

Adsorption Parameters for Triphenyltin in Sediment

ParameterValueReference
Freundlich Adsorption Coefficient (log K)1.81 nih.gov
Freundlich Exponent (1/n)0.793 nih.gov
Sediment-to-Water Partition Ratio~20:1 nih.gov

Triphenyltin is known for its persistence in the environment, with degradation rates influenced by environmental conditions such as sunlight and temperature. inchem.org In aquatic systems, its half-life can vary seasonally; one estimation reported a half-life of several days in June, extending to 2-3 weeks in November. inchem.org A study on the stability of triphenyltin chloride in an artificial seawater model under laboratory conditions reported a very high degree of stability, with a calculated half-life of approximately 31.6 years. nih.gov In soil, the microbial degradation of triphenyltin compounds can be slow, with one study indicating a half-life of 140 days for the mineralization of a related compound, triphenyltin acetate (B1210297), to carbon dioxide. nih.gov

Reported Half-Lives of Triphenyltin Compounds

EnvironmentConditionHalf-Life (t½)Reference
WaterField (June)Several days inchem.org
WaterField (November)2–3 weeks inchem.org
Artificial SeawaterLaboratory~11,550 days (31.6 years) nih.gov
SoilMineralization (as TPT acetate)140 days nih.gov

The degradation of triphenyltin in the environment occurs through a process of sequential dephenylation, where the phenyl groups are cleaved from the tin atom. inchem.org This process results in the formation of diphenyltin (B89523) (DPT) and monophenyltin (MPT) as primary and secondary metabolites, respectively, with the ultimate degradation product being inorganic tin. nih.govinchem.orgmdpi.com The cleavage of the tin-carbon bond is primarily driven by biological mechanisms and ultraviolet (UV) irradiation (photodegradation). inchem.orgoup.com Studies have identified bacteria, such as Pseudomonas chlororaphis, that can degrade triphenyltin to diphenyltin. nih.gov In pecan orchards treated with triphenyltin, both DPT and MPT were found in foliage and soil, with MPT being the predominant compound in soil two years after the last application, indicating progressive degradation over time. oup.com

Triphenyltin chloride shows a high potential for bioconcentration in aquatic organisms. nih.gov The bioconcentration factor (BCF), which measures the accumulation of a chemical in an organism from the surrounding water, can be significant. Studies on minnow (Phoxinus phoxinus) early life stages reported BCF values ranging from 457 to 930. nih.gov A BCF of 800 has also been noted for rainbow trout. nih.gov Accumulation varies by tissue, with studies in fish showing the highest BCF values in the kidney (2090) and liver (912). inchem.org High bioaccumulation has also been observed in marine mussels (Perna viridis), particularly in the gills and hepatopancreas, and in macroalgae. cityu.edu.hknih.gov This high capacity for accumulation facilitates the transfer of triphenyltin through aquatic food webs.

Bioconcentration Factors (BCF) of Triphenyltin in Aquatic Organisms

OrganismTissue/Life StageBCF ValueReference
Fish (unspecified)Kidney2090 inchem.org
Fish (unspecified)Liver912 inchem.org
Rainbow TroutWhole body800 nih.gov
Minnow (Phoxinus phoxinus)Newly hatched larvae (144 hr)930 nih.gov
Minnow (Phoxinus phoxinus)Embryo/larvae (192 hr)530 nih.gov

Ecotoxicological Effects on Aquatic Organisms

Triphenyltin compounds are highly toxic to aquatic life, exerting deleterious effects at very low concentrations. inchem.org

Marine invertebrates are particularly sensitive to triphenyltin chloride exposure.

Gastropods: One of the most well-documented effects is the induction of "imposex," a condition where female gastropods develop male sexual characteristics. inchem.org This endocrine-disrupting effect has been observed in rock shells at concentrations as low as 1 ng/L. inchem.org In the freshwater ramshorn snail (Marisa cornuarietis), triphenyltin induced imposex with an EC10 (the concentration causing a 10% effect) of 12.3 ng Sn/L and reduced fecundity with an EC10 of 5.59 ng Sn/L. nih.gov

Mussels: Triphenyltin chloride is highly toxic to marine mussels such as Perna viridis. cityu.edu.hk A 21-day chronic exposure led to strong bioaccumulation and widespread disruption of cellular functions, including the endocrine system, lipid metabolism, and immune response. cityu.edu.hk The 96-hour LC10 (the concentration lethal to 10% of the population) for adult P. viridis was 18.7 µg/L. cityu.edu.hk

Copepods: These small crustaceans are sensitive indicators of aquatic toxicity. Triphenyltin chloride was found to be highly toxic to the marine copepod Tigriopus japonicus, with a 96-hour LC50 (the concentration lethal to 50% of the population) of 6.3 µg/L. nih.gov Chronic exposure to 1.0 µg/L resulted in delayed development and reduced population growth. nih.gov At concentrations of 0.1 µg/L and above, the sex ratio of the second generation was significantly altered. nih.gov

Starfish: Starfish have been shown to accumulate high concentrations of triphenyltin, with a low capacity for degradation. nih.gov Body concentrations in two starfish species, Asteria pectinifera and Asterias amurensis, reached up to 1560 ng/g. nih.gov In brittle stars, inhibition of arm regeneration has been observed at a concentration of 0.01 µg/L. inchem.org

Ecotoxicological Effects of Triphenyltin on Marine Invertebrates

OrganismEffectConcentrationReference
Rock Shells (Gastropod)Imposex~1 ng/L inchem.org
Ramshorn Snail (Marisa cornuarietis)Imposex (EC10)12.3 ng Sn/L nih.gov
Ramshorn Snail (Marisa cornuarietis)Reduced Fecundity (EC10)5.59 ng Sn/L nih.gov
Marine Mussel (Perna viridis)Mortality (96-h LC10)18.7 µg/L cityu.edu.hk
Marine Copepod (Tigriopus japonicus)Mortality (96-h LC50)6.3 µg/L nih.gov
Marine Copepod (Tigriopus japonicus)Altered Sex Ratio≥ 0.1 µg/L nih.gov
Brittle StarInhibition of Arm Regeneration0.01 µg/L inchem.org

Effects on Fish Species (e.g., Gilthead Seabream, Minnows, Carp, Fathead Minnow)

Mechanisms of Ecotoxicity

The ecotoxicity of triphenyltin chloride stems from its ability to interfere with fundamental biological processes at the cellular and molecular levels. As an endocrine disruptor, TPT can interfere with hormone synthesis and signaling pathways. nih.gov A key mechanism is the activation of nuclear receptors, specifically the retinoid X receptor (RXR) and peroxisome proliferator-activated receptor gamma (PPARγ). nih.govoup.com The activation of the RXR:PPARγ signaling pathway is a known route through which organotins can promote adipogenesis (fat cell formation). oup.com

Furthermore, triphenyltin compounds can induce oxidative stress in organisms. In common carp, TPT exposure led to a significant decrease in the activities of antioxidant enzymes such as catalase, superoxide (B77818) dismutase, and glutathione (B108866) peroxidase, and a decrease in glutathione content, while increasing the content of malondialdehyde, a marker of lipid peroxidation. nih.govmdpi.com This indicates that TPT can cause oxidative damage to cells. mdpi.com The disruption of cellular membrane structures is another aspect of its toxicity. researchgate.net

Molecular and Cellular Mechanisms (e.g., Gene Expression, Enzyme Inhibition)

Triphenyltin chloride elicits its toxic effects through various molecular and cellular mechanisms, including the alteration of gene expression and the inhibition of crucial enzyme systems.

Transcriptomic studies have provided significant insights into the molecular toxicity of TPTCl in marine organisms. In the marine mussel Perna viridis, exposure to TPTCl resulted in a significant number of differentially expressed genes in both the gills and hepatopancreas. cityu.edu.hk These genes are involved in critical biological processes, indicating that TPTCl impairs the endocrine system by targeting nuclear receptors and steroid metabolic pathways. cityu.edu.hk Furthermore, it interferes with cellular detoxification, immune response, and protein metabolism. cityu.edu.hk

In the clownfish (Amphiprion ocellaris), exposure to environmentally relevant concentrations of triphenyltin (TPT) has been shown to disrupt carotenoid-based body coloration by interfering with carotenoid metabolism. nih.gov This was linked to oxidative damage in the liver and altered expression of genes involved in carotenoid absorption, transport, deposition, and decomposition. nih.gov Specifically, genes such as Scarb1, CD36, Stard3, and Stard5 related to carotenoid absorption and transport, and GstP1 and Bco2 related to carotenoid deposition and decomposition, were affected. nih.gov

Studies on adult zebrafish (Danio rerio) have revealed sex-specific effects of TPTCl on thyroid function and the expression of metabolizing enzymes. researchgate.net TPT exposure led to thyroid disruption by altering the expression of genes such as deiodinases (dio1, dio2) and uridine (B1682114) diphosphate (B83284) glucuronosyl transferase (ugt1ab). researchgate.net Additionally, the expression of genes for metabolizing enzymes like cyp1b, cyp1c, gpx1a, and sult1st1 varied in a sex-dependent manner. researchgate.net

Enzyme inhibition is another primary mechanism of triphenyltin chloride's toxicity. In vitro and in vivo studies on the marine fish scup (Stenotomus chrysops) have demonstrated that TPT inhibits the hepatic monooxygenase system. nih.gov It was found to convert a significant portion of the total spectral P450 to its inactive form, P420, and strongly inhibit ethoxyresorufin O-deethylase (EROD) activity. nih.gov Furthermore, both NAD(P)H cytochrome c reductases were significantly inhibited at all tested concentrations. nih.gov In isolated spinach chloroplasts, TPTCl has been shown to inhibit photophosphorylation and membrane-bound ATPase activities by blocking proton transport. nih.gov

Table 1: Differentially Expressed Genes in Perna viridis Exposed to Triphenyltin Chloride
TissueExposure DurationNumber of Differentially Expressed Genes
Gills4 days1686
Hepatopancreas4 days1450
Gills28 days628
Hepatopancreas28 days238
Data sourced from a study on the transcriptomic responses of Perna viridis to TPTCl. cityu.edu.hk

Role of Speciation in Bioavailability and Toxic Action

The environmental fate, bioavailability, and toxicity of triphenyltin compounds are significantly influenced by their chemical speciation. tandfonline.com Triphenyltin chloride, along with other triphenyltin compounds like the acetate and hydroxide (B78521) forms, can undergo hydrolysis in aqueous environments. inchem.org The presence of chloride ions in seawater can decrease the solubility of triphenyltin compounds by favoring the formation of the more covalent triphenyltin chloride. inchem.org

Triphenyltin is known to be photodegradable in water and sediment but shows resistance to biotransformation. nih.gov The degradation of TPTCl proceeds through the cleavage of the tin-carbon (Sn-C) bonds, leading to the formation of diphenyltin (DPT) and monophenyltin (MPT) compounds. mdpi.com This degradation process is crucial as the toxicity of organotin compounds is largely determined by the number of organic groups attached to the tin atom. naturvardsverket.se

The bioavailability of triphenyltin and its degradation products can be observed in their accumulation in marine organisms. A study on the cultivated seaweed Undaria pinnatifida demonstrated its capacity to accumulate and degrade TPTCl. mdpi.comnih.gov Although TPTCl and its degradation products, diphenyltin chloride (DPTCL) and monophenyltin chloride (MPTCL), were not detected in the surrounding seawater, they were found in the tissues of the seaweed. nih.gov The concentrations of these compounds varied depending on the part of the alga and its growth stage, indicating a dynamic process of uptake and metabolism. mdpi.comnih.gov The ability of organisms to metabolize TPTCl, often involving the cytochrome P450 enzyme system, plays a role in its toxic action. mdpi.com

Table 2: Average Concentration of Triphenyltin Chloride and its Degradation Products in Undaria pinnatifida Tissues
CompoundBlades (μg kg⁻¹)Holdfasts (μg kg⁻¹)Sporophylls (μg kg⁻¹)Stipes (μg kg⁻¹)
Triphenyltin chloride (TPTCL)74.92 ± 2.5262.59 ± 1.4247.24 ± 1.4135.53 ± 0.55
Diphenyltin chloride (DPTCL)69.30 ± 3.89 (only in blades)Not DetectedNot DetectedNot Detected
Monophenyltin chloride (MPTCL)52.80 ± 3.48Not Detected31.08 ± 1.5320.44 ± 0.85
Data reflects the average concentrations throughout the cultivated period. nih.gov

Influence on Population Growth and Sex Ratios in Marine Organisms

Triphenyltin compounds are recognized as endocrine disruptors, exerting significant adverse effects on the reproduction and development of marine organisms, which can ultimately impact population growth and sex ratios. inchem.orgsciencedaily.com One of the most well-documented effects of certain organotin compounds is the induction of imposex in gastropod mollusks. wikipedia.orgtandfonline.com Imposex is a condition where female gastropods develop male sexual characteristics, such as a penis and vas deferens. wikipedia.org This can lead to sterility and subsequent population decline. tandfonline.com

While tributyltin (TBT) is the most notorious inducer of imposex, triphenyltin has also been shown to cause this phenomenon, albeit in a more limited range of species. nih.gov A study on the dog-whelk Nucella lapillus demonstrated that TPT induces imposex; however, the developmental pathway differs from that of TBT, resulting in an aphallic condition where a penis does not develop. nih.gov The occurrence of imposex in Japanese rock shells has been observed at very low concentrations of triphenyltin, in the range of nanograms per liter. inchem.org The combined presence of TBT and TPT in the environment makes it challenging to ascertain their individual contributions to the observed imposex in some species. inchem.org

Beyond gastropods, triphenyltin chloride has been shown to affect the reproductive health of fish. In adult zebrafish, TPT exposure caused sex-specific disruption of the thyroid system and a decrease in 17β-estradiol (E2) content in both females and males, which was associated with the downregulation of the cyp19a and cyp19b genes responsible for estrogen synthesis. researchgate.net Such disruptions in hormonal balance can have profound implications for reproductive success and, by extension, population stability. The high toxicity of triphenyltin to a wide array of aquatic organisms, from algae to fish, can also directly impact population growth by affecting survival and reproduction. inchem.orgnih.gov

Table 3: Effects of Triphenyltin on Reproductive Health Indicators in Marine Organisms
OrganismEffectObserved Outcome
Nucella lapillus (Dog-whelk)Imposex InductionDevelopment of female vas deferens (aphallic condition)
Japanese rock shellsImposex InductionObserved at concentrations around 1 ng/L
Danio rerio (Zebrafish)Endocrine DisruptionSex-specific thyroid disruption; decreased 17β-estradiol in both sexes
Information compiled from multiple research findings. researchgate.netinchem.orgnih.gov

Biomedical and Pharmacological Research of Triphenyltin Chloride

Mammalian Toxicology and Health Effects

Following oral administration in animal models, triphenyltin (B1233371) chloride is absorbed and distributed to various tissues. In comparative studies between hamsters and rats, triphenyltin levels in tissues such as the liver, kidney, pancreas, brain, and blood reached their maximum concentrations within 24 hours of treatment noaa.gov. The study noted that hamsters exhibited higher tissue levels of triphenyltin compared to rats noaa.gov. A notable finding was the susceptibility of the hamster pancreas to the accumulation of triphenyltin noaa.gov. The metabolism of triphenyltin in the brain of both species appeared to differ from that in other tissues, with most of the tin compounds found in the brain being the parent triphenyltin noaa.gov. While research on other organotin compounds, not triphenyltin chloride, has shown that fecal excretion is the primary route of elimination from the body, with over 80% of the dose excreted in feces within the first day, this indicates that only a small fraction is typically absorbed from the gastrointestinal tract .

The metabolism of triphenyltin chloride in mammalian tissues involves a process of dearylation, where phenyl groups are sequentially cleaved from the tin atom. This process results in the formation of metabolites including diphenyltin (B89523) and monophenyltin, as well as inorganic tin noaa.gov. Studies comparing hamsters and rats have revealed species-specific differences in metabolic rates noaa.gov. The dearylation of absorbed triphenyltin occurs more slowly in hamsters than in rats noaa.gov. Consequently, the proportion of metabolites relative to the parent triphenyltin compound was found to be lower in the tissues of hamsters compared to rats after oral dosing noaa.gov. In non-mammalian models, such as marine algae, triphenyltin chloride is also known to degrade into diphenyltin dichloride and monophenyltin trichloride (B1173362) through the cleavage of tin-carbon (Sn-C) bonds wikipedia.orginchem.org.

Triphenyltin chloride exerts significant toxic effects on multiple organ systems, including the immune, reproductive, and endocrine systems.

Immune System: In mice, triphenyltin chloride has demonstrated notable immunotoxicity. Administration of the compound led to a reduction in the weight of the thymus and spleen researchgate.net. It inhibits both T-cell dependent humoral and cellular immune responses researchgate.net. Specific effects observed include the inhibition of hemolytic plaque-forming cells in the spleen and the suppression of primary immune response immunoglobulin E (IgE) antibody formation researchgate.net. Furthermore, it hampers the production of effector T-cells and the induction of cytotoxic T-cells researchgate.net.

Reproductive/Developmental System: The male reproductive system is a significant target of triphenyltin toxicity. In rats, the compound has been shown to delay the maturation of Leydig cells during puberty and dose-dependently lower serum testosterone (B1683101) levels gnest.org. These effects appear to stem from the direct disruption of multiple steroidogenic proteins, leading to reduced testosterone production gnest.org. Studies in mice exposed during pre- and peripubertal periods showed that triphenyltin hydroxide (B78521), a related compound, caused delays in testes descent researchgate.net. It also resulted in a dose-dependent reduction in the diameter of seminiferous tubules, increased vacuolation in Sertoli cells, and germ cell degeneration, leading to decreased sperm and spermatid counts, although these effects on spermatogenesis were found to be reversible after treatment ceased researchgate.net.

Endocrine Organs: As an endocrine disruptor, triphenyltin chloride interferes with the function of endocrine organs. In pubertal male rats, it impairs the development of the adrenal cortex nih.gov. This is evidenced by significantly lowered levels of corticosterone (B1669441) and, at higher exposures, adrenocorticotropic hormone nih.gov. The mechanism involves the inhibition of corticosterone production by down-regulating the expression of genes responsible for cholesterol transport and biosynthesis nih.gov. Organotins, as a class, are known to interfere with the endocrine system by activating nuclear receptors such as the retinoid X receptor (RXR) and peroxisome proliferator-activated receptor γ (PPARγ), and by inhibiting key enzymes like aromatase, which is crucial for steroid hormone metabolism consensus.appresearchgate.netnih.gov.

Table 1: Summary of Triphenyltin Chloride Effects on Organ Systems

Organ System Animal Model Key Research Findings Citations
Immune Mice Reduced thymus and spleen weight; Inhibition of T-cell dependent humoral and cellular immune responses; Suppression of IgE antibody formation. researchgate.net
Reproductive Rats, Mice Delayed Leydig cell maturation; Lowered serum testosterone; Reduced seminiferous tubule diameter; Decreased sperm and spermatid counts (reversible); Delayed testes descent. gnest.orgresearchgate.net
Endocrine Rats Impaired adrenal cortex development; Lowered corticosterone and adrenocorticotropic hormone levels; Inhibition of cholesterol transport and biosynthesis genes. nih.gov

While a standard battery of in vitro and in vivo genotoxicity tests have largely shown negative results for triphenyltin, indicating it is not directly genotoxic, more recent data reveal a significant role as a co-clastogen researchgate.net. Triphenyltin chloride has been shown to potentiate the genotoxic effects of other substances researchgate.net. For instance, it enhances the frequency of micronuclei induction by mitomycin C in mouse peripheral reticulocytes, even though triphenyltin chloride itself does not induce micronuclei researchgate.net. It also potentiates mitomycin C-induced chromosomal aberrations in cultured hamster cells researchgate.net. In studies on marine fish, triphenyltin induced DNA damage in liver cells and altered the transcription levels of genes involved in nucleotide excision repair fishersci.com. However, one study using various genotoxicity tests found that phenyltins, including triphenyltin chloride, did not show genotoxicity wikipedia.org. Another investigation on related organotin dithiocarbamate (B8719985) compounds found them to be cytotoxic but not genotoxic towards a leukemia cell line consensus.app.

Cellular and Molecular Mechanisms of Action in Mammalian Systems

Triphenyltin is a potent inducer of apoptosis, or programmed cell death, in mammalian cells. In human T-lymphocyte cell lines, triphenyltin triggers a rapid and significant increase in caspase activity, a key step in the apoptotic cascade. This activation leads to the characteristic morphological changes of apoptosis, such as membrane blebbing and nuclear fragmentation. The induction of apoptosis by triphenyltin occurs at low micromolar concentrations. The apoptotic pathway initiated by organotin compounds involves a sequence of intracellular events. This pathway often begins with an increase in intracellular calcium levels, followed by the generation of reactive oxygen species (ROS) at the mitochondrial level and the release of cytochrome c into the cytosol. These events culminate in the activation of caspases, which then execute the final stages of apoptosis, including DNA fragmentation. The fragmentation of DNA into a characteristic ladder pattern is a hallmark of apoptosis and has been observed in cancer cell lines following exposure to apoptosis-inducing agents.

Table 2: Molecular Mechanisms of Triphenyltin-Induced Apoptosis

Cellular Event Description Cell Type Citations
Caspase Activation A rapid (within 2 hours) and substantial increase in the activity of caspases, key executioner enzymes of apoptosis. Human T-lymphocytes
Morphological Changes Observation of membrane blebbing and nuclear fragmentation, classic physical signs of cells undergoing apoptosis. Human T-lymphocytes
DNA Fragmentation The cleavage of cellular DNA, a terminal event in the apoptotic process. N/A (General mechanism for organotins)

Modulation of Intracellular Signaling Pathways (e.g., NF-κB, MAPK, PI3-Kinase)

Triphenyltin compounds have been shown to exert their effects by modulating key intracellular signaling pathways that are crucial for cell survival, proliferation, and inflammatory responses.

Research has demonstrated that triphenyltin chloride (TPTC) can influence the Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-kinase (PI3-kinase) pathways. In a study on WB-F344 rat liver epithelial cells, the inhibition of gap junctional intercellular communication by TPTC was found to be mediated through both the MAPK and PI3-kinase pathways nih.gov. The use of a specific MEK 1 inhibitor (PD98059) and a PI3K inhibitor (LY294002) significantly reduced the inhibitory effect of TPTC, indicating the involvement of these signaling cascades nih.gov.

Furthermore, triphenyltin has been identified as an activator of the Nuclear Factor-kappa B (NF-κB) signaling pathway. In human promyelocytic leukemia HL-60 cells, triphenyltin chloride was shown to induce NF-κB activation, which subsequently triggered apoptosis nih.gov. This activation was preceded by an increase in intracellular calcium and alterations in actin polymerization nih.gov. The study suggested that reactive oxygen species play a crucial role in this NF-κB activation and the subsequent induction of apoptosis nih.gov. The interplay between NF-κB and the PI3-kinase/AKT pathway is a critical aspect of cell survival, and targeting these pathways is a strategy being explored in cancer therapy nih.gov.

Impact on Gap Junctional Intercellular Communication (GJIC)

Gap junctional intercellular communication (GJIC) is a fundamental process for maintaining tissue homeostasis, and its disruption is often associated with carcinogenesis mdpi.comtaylorfrancis.com. Triphenyltin chloride has been shown to be a potent inhibitor of GJIC.

A study utilizing the scrape-loading dye transfer technique in WB-F344 rat liver epithelial cells demonstrated that TPTC inhibited GJIC in a manner that was dependent on both concentration and time nih.gov. This inhibition was linked to the phosphorylation of Connexin 43 (Cx43), a key protein component of gap junctions, and was mediated by the MAPK and PI3-kinase signaling pathways nih.gov. The ability of chemicals to inhibit GJIC is considered a toxicological property and a potential, non-mutagenic mechanism of carcinogenesis taylorfrancis.comnih.gov.

Disruption of Aromatase Functioning

Aromatase, a cytochrome P450 enzyme, is essential for the conversion of androgens to estrogens. Disruption of its function can have significant endocrine-disrupting effects. Both tributyltin (TBT) and triphenyltin (TPT) have been identified as inhibitors of aromatase activity scispace.comjst.go.jp.

In the human granulosa-like tumor cell line, KGN, treatment with triphenyltin significantly suppressed aromatase activity nih.govresearchgate.net. This inhibition was observed at non-toxic concentrations and was associated with a decrease in the mRNA levels of the aromatase enzyme (P450arom) nih.gov. The study indicated that TPT compounds directly inhibit aromatase activity at the transcriptional level nih.gov. This disruption of aromatase function by triphenyltin is a proposed mechanism for its endocrine-disrupting effects, such as the induction of imposex (the development of male characteristics in female gastropods) in marine species nih.govoup.com.

Anticancer Research and Cytotoxic Properties

The cytotoxic properties of triphenyltin chloride and its derivatives have prompted extensive research into their potential as anticancer agents.

Evaluation of Triphenyltin Chloride and Its Complexes Against Cancer Cell Lines

Numerous studies have demonstrated the potent cytotoxic effects of triphenyltin chloride and its complexes against a variety of cancer cell lines.

Triphenyltin(IV) carboxylate complexes have shown exceptionally high cytotoxicity against several breast cancer cell lines, including BT-474, MDA-MB-468, MCF-7, and HCC1937 nih.govnih.govresearchgate.net. The IC50 concentrations for these complexes were in the nanomolar range, indicating significant potency nih.govresearchgate.net. Similarly, newly synthesized triphenyltin(IV) dithiocarbamate complexes exhibited strong cytotoxic effects against the HT-29 human colon adenocarcinoma cell line researchgate.net.

The antiproliferative effects of triphenyltin chloride have also been observed in the human breast cancer MCF-7 cell line nih.gov. Furthermore, a triphenyltin(IV) compound, aqua-(2-formylbenzoato)triphenyltin(IV), was found to be effective against the triple-negative breast cancer cell line MDA-MB-231, particularly under hypoxic conditions nih.gov. The chemical structure of triphenyltin(IV) compounds, with three phenyl groups attached to the tin atom, contributes to their lipophilicity and potent biological effects mdpi.com.

Cytotoxicity of Triphenyltin(IV) Carboxylate Complexes Against Breast Cancer Cell Lines
CompoundCell LineIC50 (µM) - MTT AssayIC50 (µM) - CV Assay
[Ph3Sn(IND)]BT-4740.147 ± 0.0050.12 ± 0.01
[Ph3Sn(IND)]MDA-MB-4680.17 ± 0.020.12 ± 0.01
[Ph3Sn(IND)]MCF-70.13 ± 0.010.11 ± 0.02
[Ph3Sn(IND)]HCC19370.200 ± 0.0080.13 ± 0.01
[Ph3Sn(FBP)]BT-4740.076 ± 0.0030.08 ± 0.01
[Ph3Sn(FBP)]MDA-MB-4680.10 ± 0.010.09 ± 0.01
[Ph3Sn(FBP)]MCF-70.08 ± 0.010.08 ± 0.01
[Ph3Sn(FBP)]HCC19370.10 ± 0.010.10 ± 0.01

Comparison of Cytotoxicity with Established Chemotherapeutic Agents (e.g., Cisplatin)

A significant aspect of the anticancer research on triphenyltin compounds is the comparison of their cytotoxicity with established chemotherapeutic agents like cisplatin (B142131).

In a study on breast cancer cell lines, triphenyltin(IV) carboxylate complexes demonstrated significantly higher cytotoxic potential compared to cisplatin, exhibiting nanomolar IC50 values nih.gov. While cisplatin is a widely used anticancer drug, its effectiveness can be limited by drug resistance and side effects nih.gov. The high cytotoxicity of organotin compounds, in some cases surpassing that of cisplatin, makes them promising candidates for the development of new anticancer therapies nih.govmdpi.com. For instance, tributyltin derivatives were found to be more cytotoxic than cisplatin across all tested cell lines in one study mdpi.com.

Comparison of IC50 Values (µM) of Triphenyltin(IV) Complexes and Cisplatin
CompoundCell LineIC50 (µM) - MTT AssayIC50 (µM) - CV Assay
CisplatinBT-4745.0 ± 0.44.2 ± 0.2
CisplatinMDA-MB-4681.5 ± 0.11.2 ± 0.1
CisplatinMCF-715 ± 213 ± 1
CisplatinHCC19372.8 ± 0.22.3 ± 0.2
[Ph3Sn(IND)]BT-4740.147 ± 0.0050.12 ± 0.01
[Ph3Sn(FBP)]BT-4740.076 ± 0.0030.08 ± 0.01

Mechanisms of Anticancer Activity (e.g., Apoptosis Induction, Cell Cycle Disturbances)

The anticancer activity of triphenyltin compounds is attributed to several mechanisms, including the induction of apoptosis (programmed cell death) and disturbances in the cell cycle.

One study on hypoxic triple-negative breast cancer cells showed that an aqua-(2-formylbenzoato)triphenyltin(IV) compound induced cell cycle arrest and promoted apoptosis nih.gov. This was accompanied by the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins such as p53, Bax, and caspase 3 nih.gov. In another study, triphenyltin chloride was found to trigger apoptosis in HL-60 cells through the activation of the NF-κB pathway nih.gov.

The impact of triphenyltin compounds on apoptotic pathways can be complex and cell-line specific. For example, in the human breast cancer MCF-7 cell line, tributyltin chloride and triphenyltin chloride showed different effects on the expression of apoptosis marker proteins nih.gov. TPT-Cl led to a significant decrease in the anti-apoptotic protein Bcl-2 nih.gov. In contrast, a study on triphenyltin(IV) dithiocarbamate complexes in HT-29 colon cancer cells suggested that these compounds primarily induced growth arrest rather than apoptosis researchgate.net. The induction of apoptosis is a key mechanism for many anticancer drugs, and the ability of triphenyltin compounds to trigger this process underscores their therapeutic potential mdpi.com.

Materials Science and Industrial Research Applications

Applications in Polymeric Systems as Stabilizers

Organotin compounds, including triphenyltin (B1233371) chloride and its derivatives, are widely utilized as stabilizers for plastics, particularly for halogen-containing polymers like polyvinyl chloride (PVC). nih.gov PVC is susceptible to degradation when exposed to heat and light, which can cause discoloration, surface cracking, and loss of mechanical properties. nih.gov This degradation primarily occurs through an autocatalytic dehydrochlorination process, releasing hydrogen chloride (HCl) and forming conjugated double bonds that absorb UV light. nih.gov

Triphenyltin chloride-derived complexes have demonstrated significant efficacy as photostabilizers for PVC films. nih.govmdpi.com Their stabilizing effect is attributed to several mechanisms. The high aromaticity of the triphenyltin moiety allows these compounds to function as effective ultraviolet (UV) irradiation absorbers. nih.govmdpi.com Furthermore, they act as excellent scavengers for the acidic hydrogen chloride gas produced during PVC degradation. nih.govmdpi.com They can also function as peroxide decomposers and radical scavengers, interrupting the chain reactions that lead to polymer breakdown. nih.gov Studies have shown that PVC films blended with triphenyltin complexes exhibit minimal photodegradation and surface damage after prolonged irradiation. mdpi.com

Stabilizer TypePolymerMechanism of ActionObserved Effect
Triphenyltin-Mefenamate ComplexPoly(vinyl chloride) (PVC)UV Absorber, HCl Scavenger, Radical ScavengerMinimal photodegradation and surface changes in irradiated PVC films. mdpi.com
Triphenyltin-Carvedilol ComplexPoly(vinyl chloride) (PVC)UV Absorber, Peroxide Decomposer, Radical Scavenger, HCl ScavengerInhibition of PVC photodegradation and photooxidation. nih.gov
General Organotin MercaptidesHalogen-containing polymersHeat StabilizationEffective against deterioration during high-temperature processing. epo.org

Use as Reagents and Catalysts in Organic Synthesis

Triphenyltin chloride is a valuable reagent in organic synthesis, primarily for its role in forming new carbon-carbon and carbon-heteroatom bonds. It serves as a precursor to various organostannanes used in widely applied palladium-catalyzed cross-coupling reactions. sigmaaldrich.com

The Stille reaction is a powerful and versatile chemical reaction that forms a carbon-carbon bond by coupling an organotin compound with an organic electrophile, catalyzed by palladium. wikipedia.orgthermofisher.com Organostannanes, like those derived from or used in conjunction with triphenyltin chloride, are favored in this reaction due to their stability to air and moisture and their tolerance of a wide variety of functional groups. wikipedia.orgthermofisher.com

The general mechanism for the Stille reaction involves a catalytic cycle with a palladium(0) complex. The cycle consists of three main steps:

Oxidative Addition: The organic halide (R'-X) adds to the palladium(0) catalyst to form a palladium(II) intermediate. wikipedia.org

Transmetalation: The organotin reagent (R-SnR"₃) transfers its organic group (R) to the palladium(II) intermediate, displacing the halide and forming a new palladium(II) complex with both organic groups. wikipedia.orgyoutube.com

Reductive Elimination: The two organic groups are eliminated from the palladium complex, forming the new carbon-carbon bond (R-R') and regenerating the palladium(0) catalyst. wikipedia.org

Triphenyltin chloride has been used directly in Stille coupling reactions. For example, studies have optimized the conditions for the palladium-catalyzed coupling of triphenyltin chloride with iodobenzene (B50100) to form tetraphenyltin (B1683108), which can then be used in further reactions. researchgate.net

ParameterConditionRole/Effect
Organotin ReagentTriphenyltin chlorideSource of the phenyl group for transmetalation. researchgate.net
ElectrophileIodobenzeneCoupling partner that undergoes oxidative addition. researchgate.net
CatalystPalladium-based (e.g., Pd(PPh₃)₄)Mediates the catalytic cycle of the cross-coupling reaction.
Reaction TypeStille Cross-CouplingFormation of a new carbon-carbon bond. wikipedia.org

Triphenyltin chloride is also employed in copper-catalyzed thioetherification reactions to synthesize unsymmetrical diaryl and alkyl/benzyl (B1604629) aryl sulfides. acs.orgorganic-chemistry.org These methods are notable for being odorless, avoiding the use of foul-smelling thiols by employing alternative sulfur sources like sodium thiosulfate (B1220275) or elemental sulfur. organic-chemistry.orgnih.gov In these reactions, triphenyltin chloride serves as the phenyl group source and is capable of transferring all three of its phenyl groups to the product, making it an efficient arylating agent. acs.orgacs.org

The reaction typically involves coupling a nitroarene with triphenyltin chloride in the presence of a copper salt catalyst and a sulfur source. acs.org The use of green solvents and inexpensive catalysts makes this an attractive method from a green chemistry perspective. nih.gov The reactivity is influenced by the electronic nature of the substituents on the nitroarene, with electron-withdrawing groups enhancing the reaction yield. organic-chemistry.org

ReactantCatalyst SystemSulfur SourceProduct
Triphenyltin chloride + NitroarenesCopper Salts (e.g., Cu(OAc)₂)Na₂S₂O₃·5H₂OUnsymmetrical Diaryl Sulfides acs.orgorganic-chemistry.org
Triphenyltin chloride + NitroarenesCopper SaltsS₈/KFUnsymmetrical Diaryl Sulfides nih.govacs.org
Triphenyltin chloride + NitroarenesCopper SaltsS₈/NaOHUnsymmetrical Diaryl Sulfides acs.orgnih.gov

Development of New Organotin-Based Compounds for Various Applications

Triphenyltin chloride is a versatile and common starting material for the synthesis of a wide range of new organotin compounds with diverse potential applications, particularly in medicinal chemistry. orientjchem.orgnih.gov By reacting triphenyltin chloride with various organic ligands, such as carboxylates, Schiff bases, or non-steroidal anti-inflammatory drugs (NSAIDs), researchers have developed novel complexes with significant biological activities. orientjchem.orgnih.govmdpi.com

For instance, triphenyltin(IV) derivatives of indomethacin (B1671933) and flurbiprofen, synthesized from triphenyltin chloride, have demonstrated exceptionally high cytotoxicity against breast cancer cell lines, with IC₅₀ values in the nanomolar range. nih.gov Similarly, new organotin complexes have been prepared by reacting triphenyltin chloride with Schiff bases containing antioxidant fragments. mdpi.comnih.gov These compounds are investigated for their antiproliferative and antioxidant properties. mdpi.comnih.gov The synthesis process often involves a condensation reaction where the ligand reacts with triphenyltin chloride, resulting in the formation of the new organotin complex and a salt byproduct. orientjchem.orgresearchgate.net

Starting MaterialReactant/LigandSynthesized Compound TypePotential Application
Triphenyltin chlorideIndomethacin (NSAID)Triphenyltin(IV) carboxylateAnticancer agent for breast carcinoma. nih.gov
Triphenyltin chlorideFlurbiprofen (NSAID)Triphenyltin(IV) carboxylateAnticancer agent for breast carcinoma. nih.gov
Triphenyltin chlorideThio-Schiff Base with Catechol FragmentTriorganotin(IV) complexAntiproliferative and antioxidant agent. mdpi.com
Triphenyltin chlorideSchiff Base with Antioxidant FragmentTriphenyltin complexAntiproliferative agent. nih.gov
Triphenyltin chloride2-(benzylidene amino) acetic acidTriphenyltin complexGeneral synthesis of new organotin complexes. researchgate.net

Regulatory Landscape and Future Research Directions

Global Regulations and Restrictions on Organotin Compounds

Triphenyltin (B1233371) compounds, including triphenyltin chloride, have faced increasing regulatory scrutiny worldwide due to their environmental persistence and toxicity. A significant number of global and country-specific regulations govern their use. chromatographyonline.com

A major international action was the ban on the use of organotins, such as tributyltin and triphenyltin compounds, in antifouling paints for ships. chromatographyonline.comresearchgate.net In Europe, the Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) regulation restricts organostannic compounds. chromatographyonline.com Specifically, Annex XVII of REACH, under entry 20, limits the concentration of tri-substituted organotin compounds to 0.1% tin by weight in articles. chromatographyonline.comsgs.com Dioctyltin (DOT) compounds are also restricted in articles for the general public at the same concentration. sgs.com

In Asia, Taiwan has taken steps to tighten restrictions on organotin compounds. In February 2023, Taiwan's Environmental Protection Administration (EPA) announced a prohibition on the use of ten organotin compounds, including triphenyltin chloride, in the manufacturing of biocides, anti-fouling paints, or anti-fouling systems. cha.gov.twchemradar.comtuv.com This move was, in part, a response to the illegal use of triphenyltin chloride in the production of counterfeit pesticides. cha.gov.tw

These regulations are a response to the known environmental and health risks associated with organotin compounds, which can act as endocrine disruptors and are toxic to aquatic life. chromatographyonline.comafirm-group.com

Regulation/Body Compound(s) Restriction Summary
International Maritime Organization (IMO)Organotin compoundsBan on use in antifouling paints for ships.
European Union (REACH)Tri-substituted organotinsRestricted to ≤ 0.1% by weight of tin in articles.
European Union (REACH)Dibutyltin (DBT) compoundsRestricted in mixtures and articles for the general public to ≤ 0.1% by weight of tin.
European Union (REACH)Dioctyltin (DOT) compoundsRestricted in articles for the general public to ≤ 0.1% by weight of tin.
Taiwan EPATriphenyltin chloride and othersProhibited from use in manufacturing biocides, anti-fouling paints, or anti-fouling systems.

Ongoing Environmental Monitoring and Assessment

Environmental monitoring programs have been crucial in understanding the distribution and persistence of triphenyltin chloride and its degradation products. In Japan, surveys conducted between 1982 and 1995 in estuaries and bays monitored triphenyltin levels in water, sediment, and organisms. inchem.org The data showed a decrease in triphenyltin concentrations in water and sediment over this period. inchem.org Biological monitoring of fish in coastal areas of Japan also indicated a decline in triphenyltin concentrations between 1989 and 1995. inchem.org

More recent environmental risk assessments continue to be conducted to establish safe concentration limits. For instance, in the Netherlands, environmental risk limits for triphenyltin in water have been derived. researchgate.net These assessments consider direct ecotoxicity, secondary poisoning, and human consumption of fish to determine acceptable levels. researchgate.net Monitoring data from Dutch seawater and saltwater sediment have indicated that these new, lower environmental risk limits are likely being exceeded. researchgate.net

The persistence of triphenyltin compounds in the environment necessitates long-term monitoring to assess the effectiveness of regulations and to understand their continued impact on ecosystems.

Development of Safer Alternatives and Bioremediation Strategies

The restrictions on organotin compounds have spurred research and development into safer alternatives for their various applications.

Safer Alternatives: For their use as heat stabilizers in PVC, alternatives such as calcium-zinc stabilizers and organic-based stabilizers have been developed. webflow.com Calcium-zinc stabilizers offer good mechanical properties and weatherability. webflow.com Organic-based stabilizers provide low migration, low odor, and good transparency. webflow.com In polyurethane production, where organotins have been used as catalysts, bismuth, titanate, and zirconium catalysts are being explored as replacements. afirm-group.com The ban on organotins in antifouling paints has led to the use of copper and zinc compounds, as well as organic biocides like tralopyril (B44070) and dichlorooctylisothiazolinone (DCOIT). chromatographyonline.com

Application Organotin Compound Safer Alternative(s)
PVC Heat StabilizerDibutyltin, DioctyltinCalcium-zinc stabilizers, Organic-based stabilizers
Polyurethane CatalystOrganotin catalystsBismuth, titanate, and zirconium catalysts
Antifouling PaintsTributyltin, TriphenyltinCopper compounds, Zinc compounds, Tralopyril, Dichlorooctylisothiazolinone (DCOIT)

Bioremediation Strategies: Bioremediation offers a promising approach to clean up environments contaminated with triphenyltin chloride. This involves using microorganisms or plants to degrade or remove pollutants. Research has shown that certain bacteria, such as Pseudomonas chlororaphis, can biodegrade triphenyltin. nih.gov The bacterium Klebsiella pneumoniae has also been investigated for its ability to biodegrade triphenyltin. researchgate.net

In the marine environment, seaweeds have demonstrated potential for bioremediation. The cultivated seaweed Undaria pinnatifida has been shown to accumulate and degrade triphenyltin chloride, suggesting its potential as a tool for removing organotin compounds from seawater. mdpi.com

The development of these bioremediation strategies is crucial for mitigating the environmental impact of existing organotin contamination. mdpi.com

Emerging Research Areas in Organotin Chemistry and Toxicology

The field of organotin chemistry continues to evolve, with researchers exploring new compounds, applications, and toxicological profiles.

Molecular docking studies are being employed to understand the interactions of these new organotin complexes with biological targets like DNA. nih.gov This research aims to develop compounds with targeted activity while minimizing toxicity.

Toxicological research is also expanding to better understand the mechanisms of action of organotin compounds. Studies are investigating their effects at the cellular and molecular levels, including their potential to act as endocrine disruptors and immunotoxins. chromatographyonline.com A deeper understanding of the structure-activity relationships of organotin compounds is essential for designing safer chemicals and for accurately assessing the risks of existing ones.

Q & A

Basic Research Questions

Q. What analytical methods are most reliable for quantifying TPT-Cl in environmental matrices, and how should researchers validate their protocols?

  • Methodology : Ultra-pressure liquid chromatography (UPLC) and gas chromatography-mass spectrometry (GC-MS) are widely used due to their sensitivity. For seawater samples, UPLC coupled with tandem MS is recommended to detect degradation byproducts like tetraphenyltin. Validation should include spike-recovery tests and calibration against certified reference materials (e.g., deuterated analogs like TPT-Cl-d15 ). Stability studies in artificial seawater (half-life: ~31.6 years) highlight the need for long-term storage controls to avoid underestimating environmental persistence .

Q. How can researchers assess TPT-Cl purity, and what are the implications of impurities in experimental outcomes?

  • Methodology : Laser confocal Raman spectroscopy identifies characteristic peaks (e.g., 120 cm⁻¹ for Sn-C bonds) to confirm TPT-Cl identity . GC-MS with fragmentation analysis detects impurities like tetraphenyltin (m/z 428) and chlorotriphenyltin (m/z 386), which can skew toxicity assays . Purity validation (≥95%) is critical for reproducibility, as impurities may activate non-target receptors (e.g., PPARγ or VDR) .

Q. What experimental models are suitable for studying TPT-Cl’s endocrine-disrupting effects?

  • Methodology : Stably transfected luciferase reporter cell lines (e.g., IZ-VDRE for vitamin D receptor agonism/antagonism and PAZ-PPARγ for peroxisome proliferator-activated receptor activity) enable high-throughput screening. Dose-response curves should account for TPT-Cl’s biphasic effects (low-dose activation vs. high-dose inhibition) . Include positive controls (e.g., calcitriol for VDR) and solvent controls (ethanol/DMSO) to validate specificity.

Advanced Research Questions

Q. How can conflicting degradation kinetics data for TPT-Cl in marine systems be resolved?

  • Methodology : Discrepancies in half-life estimates (e.g., 31.6 years in artificial seawater vs. shorter periods in coastal sediments) often arise from variable organic matter content and microbial activity. Researchers should:

  • Conduct parallel experiments under controlled redox conditions.
  • Use isotopically labeled TPT-Cl (e.g., ¹¹⁷Sn-enriched) to track degradation pathways via ICP-MS .
  • Compare degradation rates across sediment types (e.g., clay-rich vs. sandy) to model site-specific persistence.

Q. What strategies mitigate confounding variables in TPT-Cl toxicity studies?

  • Methodology :

  • In vitro : Pre-treat cell lines (e.g., T24/83 bladder carcinoma cells) with cytochrome P450 inhibitors to isolate parent compound effects from metabolites .
  • In vivo : Use aquatic models (e.g., zebrafish) with standardized exposure protocols (e.g., OECD Test No. 203) and measure biomarkers like hepatic vitellogenin for endocrine disruption .
  • Data normalization : Express results relative to lipid content or protein concentration to account for bioaccumulation variability.

Q. How can advanced spectral techniques improve TPT-Cl detection in complex biological samples?

  • Methodology : Surface-enhanced Raman spectroscopy (SERS) with silver nanoparticles amplifies TPT-Cl’s Raman signals (e.g., 2499 cm⁻¹ peak) for sub-ppb detection in tissues . Pair with solid-phase microextraction (SPME) to pre-concentrate samples and reduce matrix interference. Validate against LC-MS/MS for cross-method accuracy .

Data Contradiction and Validation

Q. Why do some studies report TPT-Cl as a PPARγ agonist while others classify it as an antagonist?

  • Analysis : Discrepancies arise from concentration-dependent effects and cell line specificity. For example:

  • Low concentrations (0.1–1 µM) may activate PPARγ in adipocyte models, while higher doses (≥10 µM) inhibit transcriptional activity .
  • Validate findings using orthogonal assays (e.g., competitive binding assays vs. reporter gene systems) and compare results across cell types (e.g., T24/83 vs. HepG2).

Safety and Compliance

Q. What precautions are critical when handling TPT-Cl in laboratory settings?

  • Protocols :

  • Use respiratory protection (NIOSH-approved N95 masks) and nitrile gloves to prevent dermal absorption .
  • Store in amber glass vials under inert gas (argon) to prevent photodegradation.
  • Decontaminate spills with activated charcoal and dispose of waste via EPA-approved hazardous waste facilities .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.